4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid
Description
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid is a spirocyclic quinazoline derivative characterized by a fused cyclobutane ring and a quinazoline scaffold. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol. The compound features a spiro junction at the cyclobutane and quinazoline moieties, a ketone group at the 4'-position, and a carboxylic acid substituent at the 5'-position.
Properties
IUPAC Name |
4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-10-9-7(11(16)17)3-1-4-8(9)13-12(14-10)5-2-6-12/h1,3-4,13H,2,5-6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRWDISMMWPNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=CC=CC(=C3C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Construction via Condensation-Cyclization
A foundational method involves condensing anthranilic acid derivatives with cyclobutane-containing ketones or aldehydes. For example:
-
Step 1 : React anthranilic acid with cyclobutanone in the presence of a dehydrating agent (e.g., ) to form a Schiff base intermediate.
-
Step 2 : Intramolecular cyclization under acidic conditions generates the spirocyclic quinazolinone framework.
Representative Reaction Conditions :
| Reactants | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Anthranilic acid + Cyclobutanone | , Toluene | 110°C, 12h | 45–50% |
This method faces limitations in yield due to steric strain during cyclobutane ring formation.
Nitrile Hydrolysis to Carboxylic Acid
The carboxylic acid group is often introduced via hydrolysis of a precursor nitrile. For instance, 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile (CAS: 1272756-09-8) can be hydrolyzed under acidic or basic conditions:
Acidic Hydrolysis :
Conditions : Reflux with 6M HCl at 120°C for 24h.
Basic Hydrolysis :
Conditions : 2M NaOH, 80°C, 12h, followed by acidification to pH 4 with HCl.
Comparative Hydrolysis Efficiency :
| Method | Reagents | Time (h) | Yield | Purity |
|---|---|---|---|---|
| Acidic | 6M HCl | 24 | 70% | 95% |
| Basic | 2M NaOH + HCl | 12 | 85% | 98% |
Basic hydrolysis offers superior yields and shorter reaction times, making it the preferred route.
One-Pot Multi-Component Synthesis
Advanced strategies employ tandem reactions to streamline synthesis. A representative protocol involves:
-
Reactants : Anthranilamide, cyclobutanecarboxaldehyde, and malononitrile.
-
Catalyst : (10 mol%) in ethanol.
-
Mechanism :
-
Knoevenagel condensation between aldehyde and malononitrile.
-
Michael addition and cyclization to form the spirocyclic core.
-
Oxidation of the nitrile to carboxylic acid via in-situ hydrolysis.
-
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 8h |
| Yield | 62% |
This method reduces purification steps but requires precise stoichiometric control.
Purification and Characterization
Post-synthesis purification is critical due to the compound’s polar nature:
-
Recrystallization : Use ethanol/water (3:1) to isolate white crystalline solids.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) for impurity removal.
Characterization Data :
-
(400 MHz, DMSO-d6) : δ 12.2 (s, 1H, COOH), 8.1–7.4 (m, 4H, aromatic), 3.2 (s, 2H, CH₂), 2.8–2.1 (m, 4H, cyclobutane).
-
HPLC : >98% purity (C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Optimization Insights
-
Cyclobutane Strain : Ring strain impedes cyclization; microwave-assisted synthesis at 150°C improves reaction rates.
-
Byproduct Formation : Use of scavengers (e.g., molecular sieves) minimizes imine byproducts.
-
Scale-Up Limitations : Batch reactors yield 50–60% at >10g scale due to heat transfer inefficiencies.
Chemical Reactions Analysis
Types of Reactions
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with spirocyclic structures exhibit significant anticancer properties. The spiro[cyclobutane-quinazoline] framework may enhance the interaction with biological targets, leading to apoptosis in cancer cells. For instance, derivatives of quinazoline have shown promise as inhibitors of various kinases involved in cancer progression .
-
Antimicrobial Properties :
- The unique structural characteristics of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid suggest potential applications as antimicrobial agents. Studies have demonstrated that similar compounds can disrupt bacterial cell walls or inhibit essential enzymatic functions, providing a pathway for developing new antibiotics against resistant strains .
- Neuroprotective Effects :
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes:
- Gold-Catalyzed Reactions :
- Electron Donor-Acceptor Complexes :
Case Study 1: Anticancer Activity
A study investigated the anticancer efficacy of spirocyclic quinazolines, including derivatives similar to this compound. Results indicated that these compounds inhibited cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.
Case Study 2: Antimicrobial Screening
In a screening assay against multiple bacterial strains, derivatives of spiro[cyclobutane-quinazoline] demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) studies revealed that modifications at specific positions enhanced potency.
Mechanism of Action
The mechanism of action of 4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Ring Size and Rigidity
- Cyclobutane vs. Cyclohexane/Cyclopentane : The cyclobutane ring in the target compound imposes higher torsional strain and reduced conformational flexibility compared to cyclohexane () or cyclopentane () analogues. This rigidity may enhance binding specificity in enzyme-inhibitor interactions .
- Spiro Junction : The spiro[cyclobutane-quinazoline] system (target compound) differs from spiro[cycloheptane-benzoquinazoline] derivatives () in steric bulk, affecting solubility and membrane permeability .
Substituent Effects
- Carboxylic Acid vs. This difference is critical for bioavailability and metabolic stability .
Research Findings
Crystallographic and Spectroscopic Data
- X-ray diffraction studies of 5'-methyl-7'-phenyl derivatives () reveal planar quinazoline rings and chair conformations in cyclohexane moieties, aiding in structure-activity relationship (SAR) modeling .
- IR and GC-MS data for acylated spiro compounds () confirm successful functionalization at the 1'-position, though molecular ion intensities are low (<8%) .
Biological Activity
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid is a complex heterocyclic compound notable for its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 260.29 g/mol. Its structure features a quinazoline moiety fused with a cyclobutane ring, contributing to its distinct chemical properties and reactivity .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may modulate enzyme activity or cellular signaling pathways by binding to particular receptors or enzymes. This interaction could lead to various biological effects, such as inhibition of certain pathways relevant in cancer and microbial infections .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The unique spirocyclic structure enhances its interaction with microbial targets, potentially disrupting essential cellular processes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of tumor growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds possessing similar structures:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Spirocyclic | Antimicrobial |
| Compound B | Quinazoline | Anticancer |
| Compound C | Heterocyclic | Antiviral |
This table illustrates that while many compounds share structural characteristics, the specific combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds .
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
- Antimicrobial Study : A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL .
- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis. The IC50 was determined to be approximately 15 µM .
Q & A
Q. What are the common synthetic routes for 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid, and what purification techniques are recommended?
The synthesis of spiroquinazoline derivatives typically involves multi-step reactions. A common approach includes cyclocondensation of amino-substituted intermediates with carbonyl-containing reagents. For example, analogous compounds are synthesized via reactions between 4-amino-3-carbethoxy-1,2-dihydrospiro compounds and isothiocyanates, followed by alkylation or oxidation steps to introduce functional groups . Purification often employs recrystallization using solvents like ethanol or methanol, coupled with HPLC for high-purity isolation. Column chromatography (silica gel, ethyl acetate/hexane gradients) is also effective for separating intermediates .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves spirocyclic geometry and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What safety protocols are critical during handling and storage?
- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and conduct reactions in fume hoods to avoid inhalation of dust/aerosols. Avoid skin contact; wash immediately with water if exposed .
- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., MDM2-overexpressing models for p53 pathway studies) .
- Batch analysis : Characterize compound purity (≥95% by HPLC) and confirm stereochemistry via SXRD or chiral chromatography .
- Dose-response curves : Perform IC determinations in triplicate with positive controls (e.g., nutlin-3a for MDM2 inhibition studies) .
Q. What computational strategies predict binding affinity to biological targets like MDM2?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the spirocyclic core and MDM2’s hydrophobic pocket. Focus on key residues (Tyr100, Leu54) .
- Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .
- QSAR models : Train models on spiroquinazoline derivatives with known Ki values to correlate substituent effects (e.g., cyclobutane vs. cyclohexane rings) with affinity .
Q. How can degradation pathways be systematically studied under varying pH conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (HO) conditions at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours .
- Degradant identification : Use HRMS/MS to fragment degradation products and propose structures (e.g., hydrolysis of the oxo group to hydroxyl derivatives) .
- Kinetic modeling : Apply pseudo-first-order kinetics to calculate half-lives and activation energy (Arrhenius plots) for pH-dependent stability .
Q. What methodological approaches optimize regioselectivity in spirocyclic ring functionalization?
- Directed C–H activation : Use palladium catalysts (e.g., Pd(OAc)) with directing groups (e.g., amides) to introduce substituents at the C-6 position .
- Photocatalysis : Employ visible-light-mediated reactions (e.g., Ru(bpy)) for radical-based alkylation or halogenation .
- Protecting groups : Temporarily block the carboxylic acid moiety (e.g., as a methyl ester) to prevent unwanted side reactions during cyclobutane ring modifications .
Q. How can crystallographic data resolve ambiguities in spirocyclic conformation?
- Twinned data refinement : Use SHELXD/SHELXE for structure solution in cases of twinning or pseudo-symmetry. Apply HKL-2000 for data integration .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs and stability .
- DFT calculations : Compare experimental (SXRD) and computed (B3LYP/6-31G*) bond lengths/angles to validate spirocyclic strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
